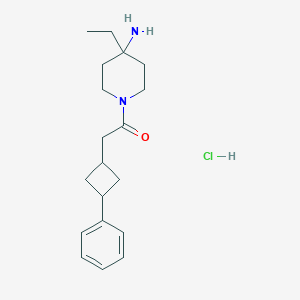

1-(4-Amino-4-ethylpiperidin-1-yl)-2-(3-phenylcyclobutyl)ethanone;hydrochloride

Description

1-(4-Amino-4-ethylpiperidin-1-yl)-2-(3-phenylcyclobutyl)ethanone hydrochloride is a piperidine-derived compound with a molecular formula of C₁₈H₂₇ClN₂O (mol. wt. 344.87) . Its structure features:

Properties

IUPAC Name |

1-(4-amino-4-ethylpiperidin-1-yl)-2-(3-phenylcyclobutyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O.ClH/c1-2-19(20)8-10-21(11-9-19)18(22)14-15-12-17(13-15)16-6-4-3-5-7-16;/h3-7,15,17H,2,8-14,20H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRUSEKEJNWEEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)CC2CC(C2)C3=CC=CC=C3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

4-Acetyl-4-phenylpiperidine Hydrochloride

- Molecular Formula: C₁₃H₁₈ClNO (mol. wt. 239.74) .

- Key Features: Simpler piperidine scaffold with acetyl and phenyl substituents at the 4-position. Lacks the ethylamino and cyclobutyl groups of the target compound.

- Applications : Used in synthetic chemistry as a precursor for analgesics and anticonvulsants .

| Parameter | Target Compound | 4-Acetyl-4-phenylpiperidine HCl |

|---|---|---|

| Molecular Weight | 344.87 | 239.74 |

| Nitrogen Atoms | 2 | 1 |

| Substituents | Ethylamino, phenylcyclobutyl | Acetyl, phenyl |

| Solubility (HCl salt) | High | Moderate |

1-(5-Amino-2,4-dihydroxyphenyl)ethanone Hydrochloride

Functional Analogues

1-(4-Phenylpiperidin-1-yl)-2-(4-oxo-1,4,5,6-tetrahydro-3H-1,4-benzodiazepin-3-yl)ethanone

- Molecular Formula : C₂₄H₂₆N₃O₂ (mol. wt. 396.49) .

- Key Features: Combines piperidine with a benzodiazepine moiety via an ethanone linker. Contains a trifluoromethyl (CF₃) group, enhancing metabolic stability.

- Applications : Explored for anxiolytic and antipsychotic activity due to dual-target pharmacology .

| Parameter | Target Compound | Benzodiazepine-Piperidine Hybrid |

|---|---|---|

| Molecular Complexity | Moderate | High |

| Pharmacological Targets | Putative CNS receptors | GABA-A receptors, 5-HT receptors |

| Bioavailability | Unknown | Improved (CF₃ group) |

1-(4-Hydroxyphenyl)-2-(methylamino)ethanone Hydrochloride

Physicochemical and Pharmacological Comparisons

Solubility and Stability

- The target compound’s hydrochloride salt enhances aqueous solubility compared to non-salt forms of analogues like 1-(4-Amino-3-hydroxyphenyl)ethanone (C₈H₉NO₂, mol. wt. 151.17) .

- Cyclobutyl groups in the target compound may reduce metabolic degradation compared to linear alkyl chains in compounds like 1-[2-(1-aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethan-1-one hydrochloride (mol. wt. 349.86) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.